molecular formula C7H6ClFO B064416 3-Chloro-4-fluorobenzyl alcohol CAS No. 161446-90-8

3-Chloro-4-fluorobenzyl alcohol

Cat. No. B064416
M. Wt: 160.57 g/mol
InChI Key: KRQHBUXUXOPOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05314900

Procedure details

To a solution of LiAlH4 (2.2 g) in THF (100 mL) at 0° C. under nitrogen was added 3-chloro-4-fluorobenzoic acid (Aldrich; 10 g). After stirring for 1 hour at 0° C. the mixture was stirred for 1 hour at 25° C. followed by the addition of a further 1.0 g of LiAlH4. Stirring was continued for a further 12 hours at 25° C. after which time the mixture was cooled to 0° C. and quenched with H2O. The mixture was then acidified with 1N HCl (aq) and extracted with EtOAc. After washing with NaHCO3 (aq) and drying (MgSO4), the organic solution was evaporated to give the title compound as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[F:17])[C:11](O)=[O:12]>C1COCC1>[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[F:17])[CH2:11][OH:12] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 1 hour at 25° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for a further 12 hours at 25° C.
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
after which time the mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
After washing with NaHCO3 (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the organic solution was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(CO)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.